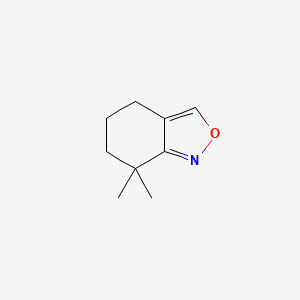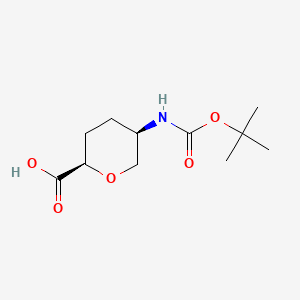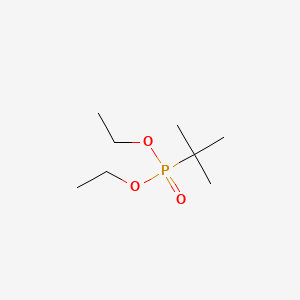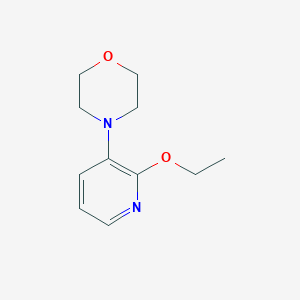
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Overview
Description
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole, also known as DMTBO, is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. DMTBO belongs to the class of benzoxazoles, which are known for their diverse biological activities.
Scientific Research Applications
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antifungal activities. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has also demonstrated potent antimicrobial activity against several bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has also been shown to inhibit the expression of various genes involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has been shown to have a low toxicity profile in animal studies, indicating its potential for use as a therapeutic agent. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has been shown to have a high affinity for binding to DNA, which may contribute to its anticancer activity. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole. One area of interest is the development of 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole and its potential interactions with other drugs.
properties
IUPAC Name |
7,7-dimethyl-5,6-dihydro-4H-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2)5-3-4-7-6-11-10-8(7)9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBFPCFRGMMYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CON=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317529 | |
| Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole | |
CAS RN |
20108-84-3 | |
| Record name | NSC317327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[16-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3367849.png)





![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)




